5-Bromo-2-methoxy-4-methylbenzaldehyde
Description
5-Bromo-2-methoxy-4-methylbenzaldehyde (C₉H₉BrO₂) is a substituted benzaldehyde derivative featuring bromine, methoxy (-OCH₃), and methyl (-CH₃) groups at positions 5, 2, and 4 of the aromatic ring, respectively. Its molecular weight is approximately 229.07 g/mol (calculated from elemental composition) .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-3-9(12-2)7(5-11)4-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPKFEJWOOFGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30734886 | |
| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923281-67-8 | |
| Record name | 5-Bromo-2-methoxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30734886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxy-4-methylbenzaldehyde typically involves the bromination of 2-methoxy-4-methylbenzaldehyde. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process would include steps for purification and isolation of the final product to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-methoxy-4-methylbenzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed.
Major Products:
Oxidation: 5-Bromo-2-methoxy-4-methylbenzoic acid.
Reduction: 5-Bromo-2-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
- Intermediate for Complex Molecules: This compound serves as a crucial intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. It can participate in various reactions such as oxidation, reduction, and nucleophilic substitution.
- Reactivity: It can undergo oxidation to form carboxylic acids or reduction to yield corresponding alcohols. The bromine atom can be replaced by other nucleophiles in substitution reactions.
2. Pharmaceutical Chemistry
- Drug Development: Derivatives of 5-Bromo-2-methoxy-4-methylbenzaldehyde are explored for their potential as precursors or active ingredients in drug formulations due to their biological activities. For instance, compounds derived from it have been evaluated for antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus using the MTT method.
- Mechanism of Action Studies: Interaction studies with biological molecules help elucidate its potential therapeutic effects and mechanisms of action, making it relevant for drug discovery.
3. Material Science
- Specialty Chemicals Production: In industrial applications, this compound is utilized in manufacturing specialty chemicals and materials. Its unique chemical properties make it suitable for producing polymers and resins.
Case Studies and Experimental Findings
| Study Focus | Methods | Outcomes |
|---|---|---|
| Antibacterial Activity | MTT Assay on bacterial strains | Evaluated effectiveness against E. coli, P. aeruginosa, Bacillus subtilis, Staphylococcus aureus; showed promising results. |
| Synthesis Optimization | Six-step preparation including nitration and bromination | Achieved a total yield of 24% on a 70 kg batch scale, demonstrating scalability and cost-effectiveness. |
| Reactivity Analysis | Carbonylative Stille couplings and Knoevenagel condensation | Demonstrated versatility as a reactant in various organic reactions. |
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-4-methylbenzaldehyde involves its interaction with specific molecular targets. The bromine atom and methoxy group on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
Electronic Effects :
- The methoxy group at position 2 in this compound acts as an electron-donating group, stabilizing the aromatic ring and directing electrophilic substitution to specific positions. In contrast, hydroxyl (-OH) analogs (e.g., 5-bromo-2-hydroxy-3-methoxybenzaldehyde) exhibit stronger hydrogen-bonding interactions, influencing solubility and crystallinity .
- Fluorine substitution (e.g., 5-bromo-4-fluoro-2-hydroxybenzaldehyde) introduces electron-withdrawing effects, enhancing reactivity toward nucleophilic attack .
Steric and Lipophilic Effects: Ethoxy (-OCH₂CH₃) substitution (vs. methoxy) increases lipophilicity, as seen in 5-bromo-2-ethoxybenzaldehyde, making it more suitable for lipid-rich pharmaceutical formulations .
Biological and Synthetic Relevance :
- Thiosemicarbazone derivatives of brominated benzaldehydes (e.g., 5-bromo-2-hydroxybenzaldehyde 4-ethylthiosemicarbazone) demonstrate metal-chelating properties, relevant to antimicrobial and anticancer research .
- The methyl group at position 4 in this compound may enhance metabolic stability in drug candidates compared to unmethylated analogs .
Biological Activity
5-Bromo-2-methoxy-4-methylbenzaldehyde is an aromatic aldehyde that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzaldehydes, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following molecular formula: C9H9BrO2. Its structure features a bromine atom and a methoxy group attached to a methyl-substituted benzene ring, which contributes to its unique reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound:
Case Studies and Research Findings
- Antioxidant Activity Study : A study published in ACS Infectious Diseases demonstrated the antioxidant potential of various aromatic aldehydes, including this compound. The compound showed significant efficacy in reducing oxidative stress markers in cellular assays .
- Anti-inflammatory Mechanism : Research indicated that this compound can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators such as TNF-alpha and IL-6 in macrophages.
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzaldehyde derivatives, this compound was found to be effective against Staphylococcus aureus and Candida albicans, suggesting its potential use as a natural preservative or therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
